Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate
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Overview
Description
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate: is an organic compound with the molecular formula C10H8F2O2S. It is a versatile small molecule scaffold used in various chemical and biological research applications. The compound is characterized by the presence of a difluorophenyl group attached to a sulfanyl prop-2-enoate moiety, making it a valuable intermediate in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2,5-difluorothiophenol with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol attacks the β-carbon of the acrylate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl and ester groups can modulate its reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate
- Methyl 3-[(2,6-difluorophenyl)sulfanyl]prop-2-enoate
- Methyl 3-[(3,5-difluorophenyl)sulfanyl]prop-2-enoate
Comparison: Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, reactivity profiles, and biological effects, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
methyl (E)-3-(2,5-difluorophenyl)sulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-6H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPSFKVPARRZJG-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CSC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/SC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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